3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
3-Bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thienopyrazole core fused with a benzamide moiety. Its molecular structure includes a bromine substituent on the benzamide ring and a methyl group on the pyrazole ring, which influence its electronic and steric properties.
Properties
Molecular Formula |
C13H12BrN3OS |
|---|---|
Molecular Weight |
338.22 g/mol |
IUPAC Name |
3-bromo-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C13H12BrN3OS/c1-17-12(10-6-19-7-11(10)16-17)15-13(18)8-3-2-4-9(14)5-8/h2-5H,6-7H2,1H3,(H,15,18) |
InChI Key |
GSGYSLVKTOQMRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, followed by bromination and subsequent coupling with a benzamide derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-Methyl-N-(2-Phenyl-2,6-Dihydro-4H-Thieno[3,4-c]Pyrazol-3-yl)Benzamide
Key Differences :
- Substituents : The benzamide ring in this analog bears a methyl group instead of bromine, while the pyrazole ring has a phenyl group instead of methyl (Table 1) .
- Molecular Weight : The bromine substituent increases the molar mass of the target compound (~373.3 g/mol estimated) compared to the phenyl/methyl analog (335.4 g/mol) .
Impact on Properties :
- Solubility : Bromine’s electronegativity and larger atomic radius may reduce solubility in polar solvents compared to the methyl-substituted analog.
- Bioactivity : The phenyl group in the analog could enhance π-π stacking interactions in enzyme binding pockets, whereas bromine may introduce steric hindrance or alter electronic density.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Thieno[3,4-c]Pyrazole Derivatives in Patent Literature
A European patent highlights thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors . Key distinctions include:
- Amide Group : Benzamide (target) vs. acetamide (patent compound) alters hydrogen-bonding capacity and lipophilicity.
- Substituent Effects : The bromine atom in the target compound may enhance electrophilic reactivity compared to smaller substituents (e.g., methyl or fluorine).
Spectroscopic Comparisons
Evidence from NMR studies of related compounds provides insights into electronic effects:
- In a difluorophenyl-substituted analog (compound 15 ), ¹⁹F NMR signals at δ -120.9 ppm indicate strong electron-withdrawing effects . By contrast, the bromine substituent in the target compound would deshield adjacent protons, likely producing distinct ¹H/¹³C NMR shifts.
- The methyl group on the pyrazole ring (target compound) may result in upfield shifts for adjacent protons compared to phenyl-substituted analogs .
Research Findings and Implications
- Synthetic Challenges : Bromine introduction likely requires careful optimization of electrophilic substitution conditions, differing from the nucleophilic routes used for phenyl/methyl analogs .
- Electronic Effects : Bromine’s inductive effect could enhance stability toward metabolic degradation compared to fluorine or methyl groups .
Biological Activity
3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound that belongs to the thieno[3,4-c]pyrazole class of heterocycles. Its unique structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 477.3 g/mol. The compound features a bromine atom and a thieno[3,4-c]pyrazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H13BrN4O5S |
| Molecular Weight | 477.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZJDOZAHMDJDNJI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thieno[3,4-c]pyrazole core may modulate the compound's electronic properties, enhancing its binding affinity to various enzymes and receptors. The presence of the bromine atom can also influence its reactivity and biological interactions.
Biological Activities
Research has demonstrated that compounds containing thieno[3,4-c]pyrazole structures exhibit a range of biological activities:
- Anticancer Activity : Thieno[3,4-c]pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that these compounds can induce apoptosis in human leukemia cells by activating mitochondrial pathways and increasing reactive oxygen species (ROS) levels .
- Antimicrobial Properties : Several derivatives have been tested for their antimicrobial efficacy against various pathogens. The unique structural features of thieno[3,4-c]pyrazole compounds enhance their ability to disrupt microbial cell membranes .
- Anti-inflammatory Effects : Thieno[3,4-c]pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
Case Studies
- Anticancer Evaluation : A study assessed the effects of a related thieno[3,4-c]pyrazole compound on leukemia cells. The results indicated significant cytotoxicity and apoptosis induction via mitochondrial pathways .
- Antimicrobial Screening : In vitro assays demonstrated that thieno[3,4-c]pyrazole derivatives effectively inhibited the growth of several fungal strains. One particular derivative showed higher antifungal activity than standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
